1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include substituted benzyl halides, fluorophenyl derivatives, and thienopyrimidine precursors. Common reaction conditions may involve:
Solvents: Dimethylformamide (DMF), dichloromethane (DCM), or ethanol.
Catalysts: Palladium catalysts for coupling reactions.
Reagents: Base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include continuous flow chemistry and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Mild conditions with H2O2 in an aqueous medium.
Reduction: Anhydrous conditions with LiAlH4 in ether.
Substitution: Using halogenated solvents and bases like NaH.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent for diseases such as cancer or inflammatory conditions.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Known for their biological activities.
Fluorobenzyl derivatives: Often used in medicinal chemistry for their enhanced metabolic stability.
Uniqueness
1-(3,5-difluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct biological properties and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H11F3N2O2S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
1-[(3,5-difluorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C19H11F3N2O2S/c20-12-7-11(8-13(21)9-12)10-23-16-5-6-27-17(16)18(25)24(19(23)26)15-4-2-1-3-14(15)22/h1-9H,10H2 |
InChI Key |
FZXFGGHJKTWWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC(=C4)F)F)F |
Origin of Product |
United States |
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